

# Synthesis of 3-**iodo-5-nitropyridin-2-ol** from 2-amino-5-nitropyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-*iodo-5-nitropyridin-2-ol***

Cat. No.: **B1314763**

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **3-*iodo-5-nitropyridin-2-ol*** from 2-amino-5-nitropyridine

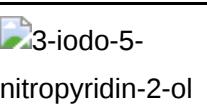
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route for **3-*iodo-5-nitropyridin-2-ol***, a valuable building block in medicinal chemistry. The synthesis commences from the readily available starting material, 2-amino-5-nitropyridine. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant physicochemical data.

## Introduction

Pyridin-2-ol scaffolds, particularly those bearing nitro and iodo functionalities, are of significant interest in drug discovery and development. The nitro group can act as a bioisostere or be reduced to an amino group for further functionalization, while the iodo group provides a handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.<sup>[1]</sup> The target molecule, **3-*iodo-5-nitropyridin-2-ol***, combines these features, making it a versatile intermediate for the synthesis of novel therapeutic agents. Pyridone structures are recognized as "privileged fragments" in the design of biologically active molecules.<sup>[2]</sup>

The transformation of 2-amino-5-nitropyridine to **3-*iodo-5-nitropyridin-2-ol*** is proposed to proceed via a diazotization-iodination reaction, a variant of the Sandmeyer reaction.<sup>[3][4]</sup> This class of reactions is a cornerstone of aromatic chemistry, allowing for the conversion of an


amino group into a wide array of functionalities via a diazonium salt intermediate.[\[5\]](#)[\[6\]](#) In the case of 2-aminopyridines, the diazonium salt can be susceptible to hydrolysis, leading to the formation of the corresponding pyridin-2-ol.

## Reaction Pathway and Mechanism

The synthesis is a two-step, one-pot process:

- **Diazotization:** 2-amino-5-nitropyridine is treated with a source of nitrous acid, typically generated *in situ* from sodium nitrite and a strong mineral acid (e.g., sulfuric acid), to form the 5-nitro-2-pyridinediazonium salt.
- **Iodination and Hydrolysis:** The diazonium salt is then subjected to a solution of potassium iodide. The iodide ion displaces the diazonium group. Concurrently, the aqueous acidic conditions and heating facilitate the hydrolysis of the diazonium group (or the newly introduced iodo-substituent on the activated ring) to a hydroxyl group, yielding the thermodynamically favored 2-pyridone tautomer.

## Physicochemical Data of Key Compounds

| Compound Name              | Structure                                                                           | Molecular Formula                                            | Molecular Weight ( g/mol ) | CAS Number                                             |
|----------------------------|-------------------------------------------------------------------------------------|--------------------------------------------------------------|----------------------------|--------------------------------------------------------|
| 2-amino-5-nitropyridine    |  | C <sub>5</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>  | 139.11                     | 4214-76-0 <a href="#">[7]</a> <a href="#">[8]</a>      |
| 3-iodo-5-nitropyridin-2-ol |  | C <sub>5</sub> H <sub>3</sub> IN <sub>2</sub> O <sub>3</sub> | 265.99                     | 25391-58-6 <a href="#">[9]</a><br><a href="#">[10]</a> |

## Proposed Experimental Protocol

This protocol is based on established methods for the diazotization and iodination of aminopyridines and may require optimization.

Materials:

- 2-amino-5-nitropyridine
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Potassium Iodide ( $\text{KI}$ )
- Deionized Water
- Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Ethyl Acetate
- Brine
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Ice

**Procedure:**

- Preparation of the Diazonium Salt Solution:
  - In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 2-amino-5-nitropyridine (1.0 eq) to a mixture of concentrated sulfuric acid and water, pre-cooled to 0-5 °C in an ice-salt bath.
  - Maintain the temperature between 0 and 5 °C and slowly add a solution of sodium nitrite (1.1 eq) in deionized water dropwise. Ensure the temperature does not exceed 5 °C.
  - Stir the resulting mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.
- Iodination and Hydrolysis:
  - In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in deionized water.

- Slowly add the pre-formed diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
- After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
- Work-up and Isolation:
  - Cool the reaction mixture to room temperature.
  - If a precipitate has formed, collect it by vacuum filtration. If not, proceed to extraction.
  - To the filtrate or the entire reaction mixture, add a saturated solution of sodium thiosulfate to quench any remaining iodine (indicated by the disappearance of the brown color).
  - Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
  - Extract the aqueous layer with ethyl acetate (3 x volume).
  - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
  - Remove the solvent under reduced pressure to yield the crude product.
- Purification:
  - The crude **3-iodo-5-nitropyridin-2-ol** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel.

## Visual Representations

## Step 2: Iodination &amp; Hydrolysis

1. KI, H<sub>2</sub>O
2. Heat

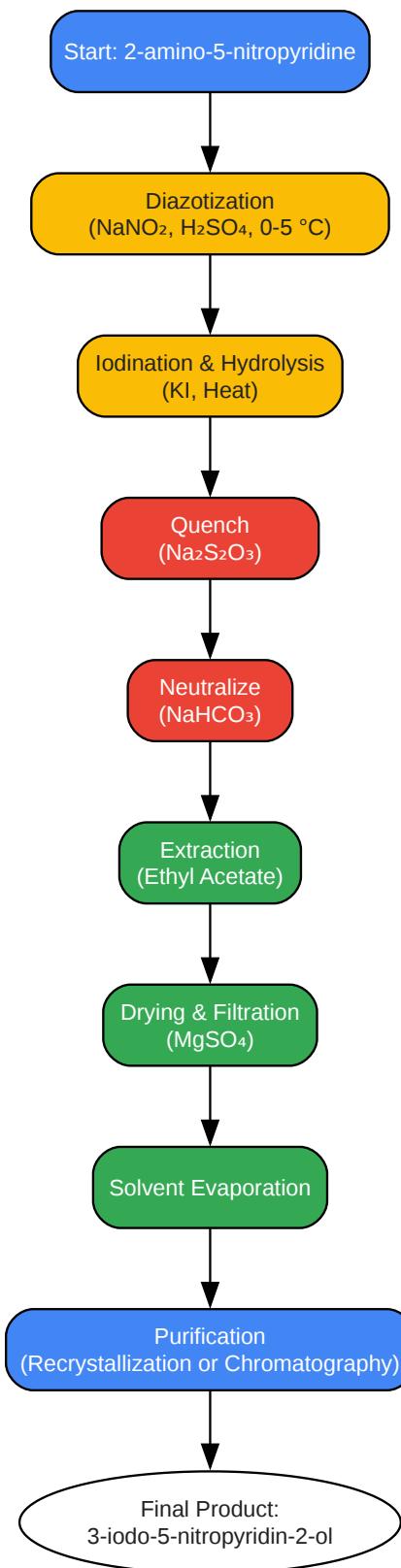
## Step 1: Diazotization

1. NaNO<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub>
2. 0-5 °C

## Starting Material

2-amino-5-nitropyridine

## Intermediate


5-nitro-2-pyridinediazonium salt

## Final Product

3-iodo-5-nitropyridin-2-ol

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **3-iodo-5-nitropyridin-2-ol**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification.

## Conclusion

The described method provides a robust and plausible pathway for the synthesis of **3-iodo-5-nitropyridin-2-ol** from 2-amino-5-nitropyridine. This synthesis leverages the well-established Sandmeyer-type reaction chemistry, a fundamental tool in the synthetic organic chemist's arsenal. The resulting product is a highly functionalized pyridine derivative with significant potential for application in the development of new pharmaceutical agents. Further optimization of reaction conditions may be necessary to maximize yield and purity.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbino.com [nbino.com]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 8. 2-Amino-5-nitropyridine(4214-76-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 25391-58-6|3-Iodo-5-nitropyridin-2-ol|BLD Pharm [bldpharm.com]
- 10. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Synthesis of 3-Iodo-5-nitropyridin-2-ol from 2-amino-5-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314763#synthesis-of-3-iodo-5-nitropyridin-2-ol-from-2-amino-5-nitropyridine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)